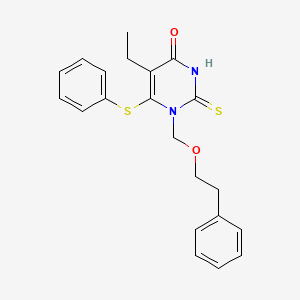
5-Ethyl-1-((phenethyloxy)methyl)-6-((phenylthio)-2-thiouracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-1-((phenethyloxy)methyl)-6-((phenylthio)-2-thiouracil) is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl group, a phenethyloxy group, and a phenylthio group attached to a thiouracil core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-((phenethyloxy)methyl)-6-((phenylthio)-2-thiouracil) involves multiple steps, starting with the preparation of the thiouracil core. The core is then functionalized with the ethyl, phenethyloxy, and phenylthio groups through a series of reactions, including alkylation, etherification, and thiolation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to remove impurities and achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1-((phenethyloxy)methyl)-6-((phenylthio)-2-thiouracil) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenethyloxy or phenylthio groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Ethyl-1-((phenethyloxy)methyl)-6-((phenylthio)-2-thiouracil) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-1-((phenethyloxy)methyl)-6-((phenylthio)-2-thiouracil) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by altering signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory and antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-1,3-dioxan-5-yl)methyl Acrylate: Shares a similar ethyl group and dioxane ring structure.
1-Ethyl-5-methylcyclopentene: Contains an ethyl group and a cyclopentene ring.
5-Ethyl-2-methyl-1-heptene: Features an ethyl group and a heptene chain.
Uniqueness
5-Ethyl-1-((phenethyloxy)methyl)-6-((phenylthio)-2-thiouracil) is unique due to its combination of functional groups and thiouracil core, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
136160-45-7 |
|---|---|
Molecular Formula |
C21H22N2O2S2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
5-ethyl-1-(2-phenylethoxymethyl)-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C21H22N2O2S2/c1-2-18-19(24)22-21(26)23(20(18)27-17-11-7-4-8-12-17)15-25-14-13-16-9-5-3-6-10-16/h3-12H,2,13-15H2,1H3,(H,22,24,26) |
InChI Key |
MZJWOKFMVOMROJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C(=S)NC1=O)COCCC2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


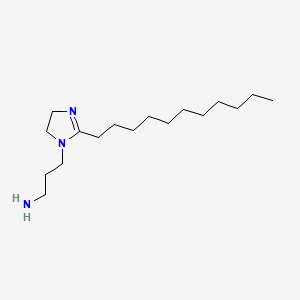
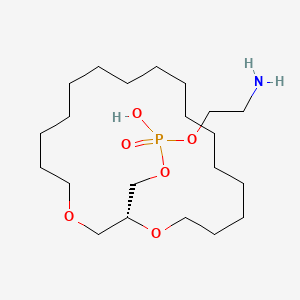
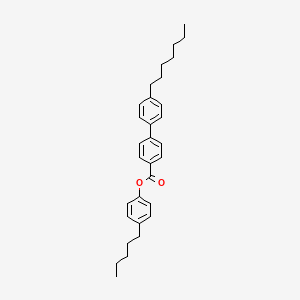
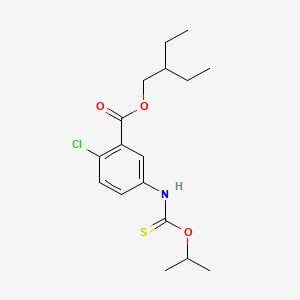
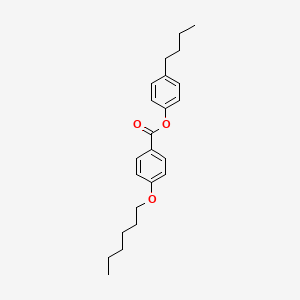
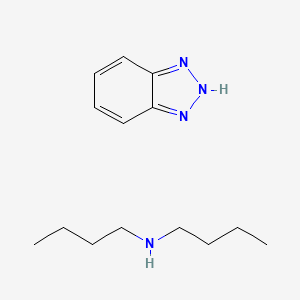
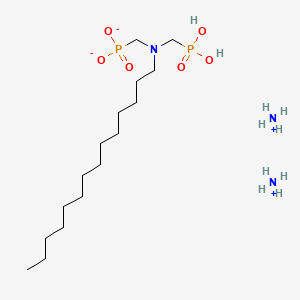
![2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12680583.png)

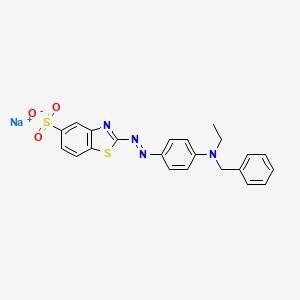
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol](/img/structure/B12680603.png)
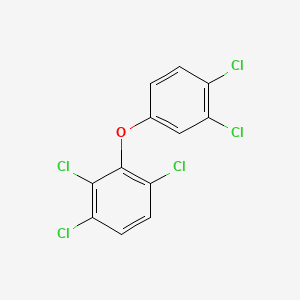

![2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]](/img/structure/B12680630.png)
